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molecular formula C6H3F4NO3S B123187 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate CAS No. 147541-08-0

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate

Cat. No. B123187
M. Wt: 245.15 g/mol
InChI Key: MEYCMYZKEHOPIF-UHFFFAOYSA-N
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Patent
US05374732

Procedure details

A mixture of ethyl 2-oxocyclopentanecarboxylate (148 μl, 1 mmol), N-fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate (245 mg, 1 mmol) and 1,2-dichloroethane (2 ml) was heated under reflux in an argon atmosphere for 6 hours. Thereafter, the precipitate was recovered by filtration and washed with methylene chloride to obtain 5-trifluoromethylpyridine-2-sulfonic acid (217 mg). Yield, 96%. Analysis of the filtrate by 19F-NMR revealed that ethyl 1-fluoro-2-oxocyclopentanecarboxylate was produced at a yield of 57%.
Quantity
148 μL
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1CCCC1C(OCC)=O.F[N+:13]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:14]=1[S:23]([O-:26])(=[O:25])=[O:24]>ClCCCl>[F:22][C:19]([F:20])([F:21])[C:17]1[CH:16]=[CH:15][C:14]([S:23]([OH:26])(=[O:25])=[O:24])=[N:13][CH:18]=1

Inputs

Step One
Name
Quantity
148 μL
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OCC
Name
Quantity
245 mg
Type
reactant
Smiles
F[N+]1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an argon atmosphere for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
Thereafter, the precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)S(=O)(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 217 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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